molecular formula C22H34N2Sn B14336081 3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) CAS No. 110229-66-8

3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)

Cat. No.: B14336081
CAS No.: 110229-66-8
M. Wt: 445.2 g/mol
InChI Key: PCUWEDVRPHOLFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is a chemical compound that features a tin (Sn) atom bonded to two phenyl groups and two N,N-dimethylpropan-1-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) typically involves the reaction of diphenyltin dichloride with N,N-dimethylpropan-1-amine in the presence of a base. The reaction can be carried out under an inert atmosphere to prevent oxidation of the tin center. The general reaction scheme is as follows:

Ph2SnCl2+2N,N-dimethylpropan-1-amine3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)+2HCl\text{Ph}_2\text{SnCl}_2 + 2 \text{N,N-dimethylpropan-1-amine} \rightarrow \text{3,3'-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)} + 2 \text{HCl} Ph2​SnCl2​+2N,N-dimethylpropan-1-amine→3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine)+2HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) can undergo various types of chemical reactions, including:

    Oxidation: The tin center can be oxidized from Sn(II) to Sn(IV) using oxidizing agents such as hydrogen peroxide or halogens.

    Substitution: The phenyl groups or the N,N-dimethylpropan-1-amine groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), bromine (Br₂)

    Substitution: Grignard reagents, organolithium reagents

Major Products

    Oxidation: Formation of tin(IV) compounds

    Substitution: Formation of various substituted organotin compounds

Scientific Research Applications

3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organotin compounds.

    Materials Science: Potential use in the development of new materials with unique electronic or optical properties.

    Biology and Medicine: Investigated for its potential biological activity and use in drug development.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) depends on its specific application. In general, the tin center can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenyltin dichloride: A precursor used in the synthesis of 3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine).

    N,N-dimethylpropan-1-amine: A component of the compound.

    Organotin compounds: A broad class of compounds containing tin bonded to organic groups.

Uniqueness

3,3’-(Diphenylstannanediyl)bis(N,N-dimethylpropan-1-amine) is unique due to its specific combination of tin, phenyl, and N,N-dimethylpropan-1-amine groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

110229-66-8

Molecular Formula

C22H34N2Sn

Molecular Weight

445.2 g/mol

IUPAC Name

3-[3-(dimethylamino)propyl-diphenylstannyl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/2C6H5.2C5H12N.Sn/c2*1-2-4-6-5-3-1;2*1-4-5-6(2)3;/h2*1-5H;2*1,4-5H2,2-3H3;

InChI Key

PCUWEDVRPHOLFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC[Sn](CCCN(C)C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.